molecular formula C14H7Cl2F3N4 B2657660 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-62-4

5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2657660
CAS No.: 338411-62-4
M. Wt: 359.13
InChI Key: VHHDSRFLKFEJRV-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a tetrazole derivative featuring two distinct aromatic substituents: a 3,4-dichlorophenyl group at the 5-position and a 3-(trifluoromethyl)phenyl group at the 1-position.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N4/c15-11-5-4-8(6-12(11)16)13-20-21-22-23(13)10-3-1-2-9(7-10)14(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHDSRFLKFEJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the reaction of appropriate substituted phenyl hydrazines with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide. The process may involve refluxing the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 1- and 5-positions of the tetrazole ring critically influence molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Tetrazole Derivatives
Compound Name Substituents (5-position) Substituents (1-position) Molecular Weight (g/mol) Synthetic Yield* Key Properties/Notes
Target Compound 3,4-Dichlorophenyl 3-(Trifluoromethyl)phenyl ~400.1† Not reported High lipophilicity; electron-withdrawing groups enhance stability
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole Chloromethyl 3-(Trifluoromethyl)phenyl 262.62 Not reported Chloromethyl may increase reactivity for further derivatization
5-(4-Methoxyphenyl)-1H-tetrazole (2a) 4-Methoxyphenyl H 176.18 83% Methoxy group improves solubility but reduces metabolic stability
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-5-[3-(trifluoromethyl)phenyl]-1H-tetrazole 5-(Benzyloxy)-2,4-dichlorophenyl 3-(Trifluoromethyl)phenyl 465.26 Not reported Benzyloxy group may enhance steric hindrance or alter metabolic pathways
5-(3-Trifluoromethylphenyl)-1H-tetrazole 3-(Trifluoromethyl)phenyl H 229.15 Not reported Simplifies synthesis but lacks dichlorophenyl's hydrophobic interactions

*Yields are approximate and context-dependent.
†Estimated based on molecular formula C₁₄H₈Cl₂F₃N₄ .

Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and dichlorophenyl groups in the target compound enhance stability and lipophilicity compared to electron-donating groups like methoxy (-OCH₃) .
  • Synthetic Complexity : Introducing bulky substituents (e.g., benzyloxy) at the 5-position may reduce synthetic yields due to steric challenges .

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